molecular formula C10H6ClN3O2 B8789746 4-Chloro-5-nitro-2-phenylpyrimidine

4-Chloro-5-nitro-2-phenylpyrimidine

Cat. No.: B8789746
M. Wt: 235.62 g/mol
InChI Key: TZJXYWAYBPFLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-nitro-2-phenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine, nitro, and phenyl groups at positions 4, 5, and 2, respectively. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets. The chloro and nitro substituents enhance electrophilicity and reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

4-chloro-5-nitro-2-phenylpyrimidine

InChI

InChI=1S/C10H6ClN3O2/c11-9-8(14(15)16)6-12-10(13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

TZJXYWAYBPFLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Nitro Group Impact: The nitro group in nitrofuran derivatives (e.g., –4) is strongly associated with carcinogenicity, likely due to metabolic activation into reactive intermediates. In pyrimidines, nitro substituents may similarly enhance electrophilicity but require specific positioning (e.g., C5 in pyrimidine vs. C5 in nitrofuran) to drive bioactivity .
  • Chloro vs. Fluoro Substituents : Chloro groups (as in 4-Chloro-5-nitro-2-phenylpyrimidine) are better leaving groups than fluoro, favoring nucleophilic substitution reactions. Fluoro substituents, however, improve metabolic stability and membrane permeability .
  • Heterocyclic Core Differences: Pyrimidines (6-membered ring) vs. nitrofurans (5-membered furan ring) exhibit distinct electronic properties. Nitrofurans are more prone to redox cycling, contributing to oxidative stress and carcinogenicity, whereas pyrimidines often interact with enzymes like kinases or polymerases .

Carcinogenicity and Toxicity Profiles

While this compound lacks direct carcinogenicity data, structurally related nitrofuran derivatives provide critical insights:

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induces bladder carcinomas in rats within 9–12 weeks via hyperplasia and squamous metaplasia .
  • Formic acid 2-[4-(5-nitro-2-furyl)-thiazolyl]hydrazide: Causes stomach adenocarcinoma and leukemia in mice, highlighting nitro-group-driven multi-organ toxicity .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Targets vascular tissues, inducing hemangioendotheliosarcomas in rats, unlike bladder-specific carcinogens .
Mechanistic Divergence:

However, the nitro group’s presence necessitates caution, as seen in nitrofuran analogs .

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